5-((Trifluoromethyl)sulfonyl)furan-2-carboxylic acid
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Overview
Description
5-((Trifluoromethyl)sulfonyl)furan-2-carboxylic acid is a chemical compound with the molecular formula C6H3F3O5S. It is known for its unique structural features, which include a furan ring substituted with a trifluoromethylsulfonyl group and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Trifluoromethyl)sulfonyl)furan-2-carboxylic acid typically involves the introduction of the trifluoromethylsulfonyl group onto a furan ring. One common method is the reaction of furan-2-carboxylic acid with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the trifluoromethylsulfonyl group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5-((Trifluoromethyl)sulfonyl)furan-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced sulfur-containing compounds.
Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce thiols or sulfides. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
5-((Trifluoromethyl)sulfonyl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 5-((Trifluoromethyl)sulfonyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group is known to enhance the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions. The furan ring provides a rigid framework that can interact with biological targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)furan-2-carboxylic acid: This compound has a similar structure but lacks the sulfonyl group, which affects its reactivity and applications.
5-((Trifluoromethyl)sulfanyl)furan-2-carboxylic acid: This compound has a sulfanyl group instead of a sulfonyl group, leading to different chemical properties and reactivity.
Uniqueness
5-((Trifluoromethyl)sulfonyl)furan-2-carboxylic acid is unique due to the presence of both the trifluoromethylsulfonyl group and the furan ring. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C6H3F3O5S |
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Molecular Weight |
244.15 g/mol |
IUPAC Name |
5-(trifluoromethylsulfonyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C6H3F3O5S/c7-6(8,9)15(12,13)4-2-1-3(14-4)5(10)11/h1-2H,(H,10,11) |
InChI Key |
WBXAKKHTINMUOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)S(=O)(=O)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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